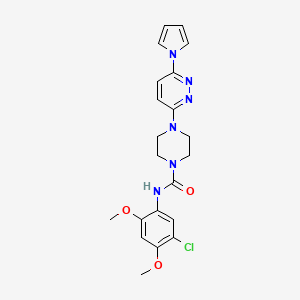
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23ClN6O3 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
- Pyrrole moiety : A five-membered ring with one nitrogen atom, known for its role in various biological activities.
- Piperazine group : A six-membered ring that often contributes to the pharmacological profile of compounds.
- Chloro and dimethoxy substituents : These groups can enhance solubility and biological activity.
Structural Formula
The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with notable cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Pyrazole Derivatives
A study demonstrated that specific pyrazole derivatives showed enhanced cytotoxicity when combined with doxorubicin in breast cancer cell lines. The combination therapy resulted in a synergistic effect, suggesting that structural modifications in similar compounds could lead to improved therapeutic outcomes .
Anti-inflammatory Properties
Compounds featuring pyrrole and piperazine rings have been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of similar heterocycles have been explored extensively. For example, pyrazole derivatives have shown inhibitory activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Inhibitory Potency Studies
A recent investigation into the inhibitory potency of related compounds revealed that modifications in the chemical structure significantly affect their activity against specific targets, such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the piperazine or pyridazine rings can lead to substantial changes in potency and selectivity against target proteins.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 5.0 | nSMase2 |
| Compound B | 10.0 | BRAF(V600E) |
| Compound C | 15.0 | EGFR |
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-30-17-14-18(31-2)16(13-15(17)22)23-21(29)28-11-9-27(10-12-28)20-6-5-19(24-25-20)26-7-3-4-8-26/h3-8,13-14H,9-12H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQVFPCLMXBZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













